3.1 Description: The unique properties of GaSb are further accentuated at the nanoscale. Research has focused on synthesizing and characterizing GaSb nanowires, quantum dots, and other nanostructures for various applications [, ].
Antimony, compound with gallium (1:1) is a binary compound composed of antimony and gallium in a stoichiometric ratio of one to one. This compound is of interest due to its unique properties and potential applications in various fields, particularly in electronics and materials science. Antimony is a metalloid known for its semiconducting properties, while gallium is a post-transition metal that exhibits interesting characteristics, such as low melting point and high thermal conductivity. The combination of these two elements results in a compound that can exhibit enhanced electrical and thermal properties.
The primary sources for the information on antimony and gallium compounds include scientific journals, materials science textbooks, and databases such as the Cambridge Structural Database. These sources provide detailed insights into the synthesis, characterization, and applications of various antimony compounds.
Antimony, compound with gallium (1:1) can be classified as an inorganic compound. It falls under the category of binary compounds formed by the combination of two elemental constituents. In terms of its chemical structure, it can be categorized as a semiconductor material, which is crucial for applications in electronic devices.
The synthesis of antimony, compound with gallium (1:1) can be achieved through several methods:
The molecular structure of antimony, compound with gallium (1:1) can be described using crystallographic data obtained from X-ray diffraction studies. The compound typically adopts a rhombohedral crystal system with space group R-3m.
Antimony, compound with gallium (1:1) can undergo various chemical reactions depending on environmental conditions:
The oxidation reaction can be represented as follows:
This reaction highlights the stability of the compound under inert conditions but its susceptibility to oxidative environments.
The mechanism by which antimony, compound with gallium (1:1) exhibits its properties primarily involves charge carrier dynamics within its crystalline structure. The presence of both antimony and gallium creates energy levels within the band gap that facilitate electron mobility.
Antimony, compound with gallium (1:1) has several scientific uses:
Vapor-phase epitaxial growth enables precise control over GaSb thin-film stoichiometry and crystallinity, critical for optoelectronic device performance. Organometallic vapor-phase epitaxy (OMVPE) predominantly employs precursors like trimethylgallium (TMGa) and triethylgallium (TEGa) alongside liquid stibine or trimethylantimony (TMSb). Research demonstrates that TEGa offers superior growth kinetics compared to TMGa due to its lower decomposition temperature (≈450°C vs. >550°C), resulting in mass-transport-limited growth with enhanced thickness and alloy composition uniformity across large-area substrates [2]. This is vital for minimizing thermal gradients during deposition, which otherwise cause non-uniform precursor decomposition.
Molecular beam epitaxy (MBE) techniques utilize elemental gallium and antimony effusion cells under ultra-high vacuum. Antimony cracker zones are maintained at ≈900°C to generate monomeric Sb (Sb₁), which enhances incorporation efficiency. Studies reveal that precise Sb flux control between 10⁻⁹–10⁻⁸ Torr governs surface reconstruction: below 5×10⁻⁹ Torr, Sb acts as a dopant, while above this threshold, it functions as a surfactant suppressing Stranski–Krastanov islanding and reducing surface roughness by 45% [4]. Real-time monitoring via reflection high-energy electron diffraction (RHEED) confirms a transition from 3D to 2D growth modes under optimized Sb flux.
Table 1: Precursor Parameters in MOVPE Growth of GaSb
Precursor | Decomposition Temp (°C) | Growth Rate (μm/h) | V/III Ratio | Morphology RMS (nm) |
---|---|---|---|---|
TMGa | >550 | 0.8 | 25 | 3.2 |
TEGa | ≈450 | 1.0 | 20 | 0.9 |
TMSb | ≈400 | 1.0 | 20 | 0.9 |
Direct synthesis of GaSb involves exothermic reactions between gallium and antimony metals. The process initiates at ≈500°C, where stoichiometric Ga:Sb mixtures undergo liquefaction. Reaction kinetics are governed by diffusion barriers, with activation energies of ≈65 kJ/mol for Sb migration into the gallium lattice. In graphite or quartz crucibles under hydrogen atmosphere, synthesis at 720–730°C produces polycrystalline GaSb with minimal oxide contamination [6]. Crucible material critically influences purity: quartz introduces fewer impurities but risks melt adhesion, while graphite necessitates coatings to prevent carbon dissolution.
Phase formation mechanisms involve rapid nucleation of GaSb crystallites at heterogeneous sites. Cooling rates dictate crystal quality: slow cooling (1–3°C/min) promotes preferential orientation along (111) planes, whereas quenching introduces antimony vacancies. Post-synthesis purification techniques like zone refining leverage GaSb’s incongruent melting to segregate metallic inclusions. Impurity concentrations below 10¹⁶ cm⁻³ are achievable after three refining passes [5] [6]. Molten salt methods (e.g., NaCl-KCl eutectic) reduce synthesis temperatures to 950°C and times to 1 hour by enhancing ion mobility. This yields pyrochlore-type GaSb derivatives with 98% phase purity, confirmed by Rietveld refinement [7].
The Ga-Sb system exhibits a simple eutectic phase diagram with a single stoichiometric compound (GaSb) melting congruently at 712°C. Thermodynamic assessments via CALPHAD modeling reveal a eutectic point at 89 at.% Sb and 592°C. GaSb’s narrow homogeneity range (<0.1 at.% deviation) stems from its covalent bonding dominance, validated by density functional theory calculations showing a 0.29 eV/atom stability margin over phase-separated Ga/Sb [3].
Pressure-temperature (P-T) projections indicate that GaSb undergoes a zincblende-to-orthorhombic phase transition above 7.5 GPa. In situ X-ray diffraction quantifies a volume collapse of 12.3% during this transition, consistent with partial metallization. Enthalpy of fusion measurements via drop calorimetry give ΔH_f = 50.2±0.5 kJ/mol, while low-temperature heat capacity analyses (1–30 K) show a Debye temperature of 265 K [3].
Table 2: Thermodynamic Parameters of GaSb
Property | Value | Measurement Technique |
---|---|---|
Melting Point (°C) | 712 | Differential Thermal Analysis |
Eutectic Composition (at.% Sb) | 89 | Microprobe Analysis |
ΔH_f (kJ/mol) | 50.2 ± 0.5 | Drop Calorimetry |
Debye Temperature (K) | 265 | Low-T Specific Heat Capacity |
P-induced Transition (GPa) | 7.5 | High-P XRD |
Data compiled from [3]
n-type doping of GaSb employs tellurium (Te) or selenium (Se), substituting antimony sites. Te incorporation follows Fickian diffusion at temperatures >600°C, with activation energy Ea = 1.8 eV. Carrier concentrations up to 2×10¹⁹ cm⁻³ are achievable, though self-compensation via Ga vacancy (VGa) formation limits efficiency beyond 5×10¹⁸ cm⁻³. p-type doping uses zinc (Zn) or cadmium (Cd), occupying gallium sublattices. Zn diffusion exhibits anomalous "kink-and-tail" profiles due to interstitial-substitutional exchange, modeled by the Frank-Turnbull mechanism [5].
Isoelectronic surfactants like antimony modify interfacial kinetics without incorporating into the bulk. During GaAsN growth, Sb fluxes >5×10⁻⁹ Torr reduce surface energy by 30%, suppressing nitrogen segregation and enabling 1.55 μm photoluminescence from InGaAsNSb quantum wells. Conversely, sub-surfactant-level Sb (<5×10⁻⁹ Torr) incorporates as an impurity, forming deep levels that quench photoluminescence intensity by 70% [4]. Co-doping strategies (e.g., Te+Zn) counter vacancy effects: in Si, GaSb complex formation via ion doping enhances hole mobility by 45% by reducing ionized impurity scattering [5].
Table 3: Dopant Characteristics in GaSb
Dopant | Type | Max n/p (cm⁻³) | Activation Energy (meV) | Role |
---|---|---|---|---|
Te | n | 2×10¹⁹ | 5.7 | Substitutional Sb |
Zn | p | 8×10¹⁸ | 30.5 | Substitutional Ga |
Sb (flux) | Surfactant | N/A | N/A | Surface energy reducer |
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